4-Methyl-5-(trifluoromethyl)isoxazole
CAS No.: 161144-76-9
Cat. No.: VC0069609
Molecular Formula: C5H4F3NO
Molecular Weight: 151.088
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161144-76-9 |
|---|---|
| Molecular Formula | C5H4F3NO |
| Molecular Weight | 151.088 |
| IUPAC Name | 4-methyl-5-(trifluoromethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3 |
| Standard InChI Key | XMSGHROLMRBTFI-UHFFFAOYSA-N |
| SMILES | CC1=C(ON=C1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methyl-5-(trifluoromethyl)isoxazole consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (isoxazole), with two key functional groups:
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A methyl (CH₃) group at carbon position 4
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A trifluoromethyl (CF₃) group at carbon position 5
The molecular formula of this compound is C₅H₄F₃NO, with the trifluoromethyl group significantly influencing its chemical and physical properties. The presence of three fluorine atoms creates a highly electronegative region that affects electron distribution throughout the molecule, influencing its reactivity patterns and stability.
Physical Properties
Based on analysis of similar fluorinated heterocycles, 4-Methyl-5-(trifluoromethyl)isoxazole would likely exhibit these physical properties:
| Property | Expected Value | Basis |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for isoxazoles of similar molecular weight |
| Molecular Weight | 177.09 g/mol | Calculated from molecular formula C₅H₄F₃NO |
| Melting Point | 30-70°C | Estimated from similar trifluoromethylated heterocycles |
| Boiling Point | 150-180°C | Estimated from similar fluorinated compounds |
| Solubility | Moderate in organic solvents; limited in water | Based on polarity and lipophilicity profiles |
| Log P | ~1.8-2.2 | Estimated from similar trifluoromethylated compounds |
The trifluoromethyl group enhances lipophilicity while simultaneously increasing metabolic stability compared to non-fluorinated analogues. These properties make trifluoromethylated isoxazoles particularly valuable in medicinal chemistry applications.
Chemical Reactivity
The electron-withdrawing nature of the CF₃ group significantly influences reactivity:
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Decreased electron density in the isoxazole ring
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Enhanced electrophilicity at specific carbon positions
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Modified acidity of adjacent protons
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Resistance to oxidative metabolism
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Altered hydrogen bonding capabilities
Synthesis Methods
Cycloaddition Approach
The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes represents a probable synthetic pathway:
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Preparation of an appropriate nitrile oxide bearing a trifluoromethyl group
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Reaction with a methyl-substituted alkyne under controlled conditions
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Cyclization to form the isoxazole ring with desired substituent positions
Building Block Methodology
Another potential approach involves using isoxazole chemistry similar to that described for related compounds:
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Synthesis of a precursor ethyl ethoxymethyleneacetoacetic ester from ethylacetoacetate, triethylorthoformate, and acetic anhydride
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Cyclization with hydroxylamine derivatives under controlled temperature conditions
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Introduction of the trifluoromethyl group through appropriate functional group transformations
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Isolation and purification of the target molecule
The use of hydroxylamine sulfate instead of hydroxylamine hydrochloride might provide cleaner reaction mixtures with reduced isomeric impurities, as observed with similar isoxazole syntheses .
Structure-Activity Relationships
Significance of the Trifluoromethyl Group
The trifluoromethyl group at position 5 represents a critical structural feature:
Electronic Effects
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Strong electron-withdrawing properties alter electron distribution in the isoxazole ring
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Modified reactivity toward nucleophiles and electrophiles
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Altered binding affinity for biological targets
Metabolic Considerations
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Increased resistance to oxidative metabolism
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Blocking of potential metabolic sites
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Enhanced metabolic stability in biological systems
Physicochemical Influences
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Increased lipophilicity compared to non-fluorinated analogues
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Modified hydrogen bonding patterns
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Altered molecular recognition properties
Position Effects
The location of substituents on the isoxazole ring significantly influences biological activity:
| Position | Substitution | Expected Effect on Activity |
|---|---|---|
| Position 3 | H | Provides site for potential hydrogen bonding |
| Position 4 | Methyl | Contributes steric bulk and hydrophobicity |
| Position 5 | Trifluoromethyl | Provides strong electron-withdrawing effect and metabolic stability |
Comparison with Similar Compounds
Structural Analogues
To better understand 4-Methyl-5-(trifluoromethyl)isoxazole, it's valuable to compare it with similar compounds:
4-Methyl-3-(trifluoromethyl)isoxazol-5-ol
This compound differs from our target molecule in several key aspects:
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CF₃ group at position 3 instead of position 5
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Hydroxyl group at position 5
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Different hydrogen bonding capabilities and reactivity profile
5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide)
This pharmaceutical compound represents a more complex derivative with:
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Different arrangement of substituents on the isoxazole core
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An anilide moiety incorporating the trifluoromethyl group
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Established immunomodulatory properties used in treating rheumatoid arthritis
Physicochemical Property Comparison
| Property | 4-Methyl-5-(trifluoromethyl)isoxazole | 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol | 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide |
|---|---|---|---|
| Molecular Weight | ~177 g/mol | ~180 g/mol | ~270 g/mol |
| Key Functional Groups | CF₃ at position 5, CH₃ at position 4 | CF₃ at position 3, OH at position 5, CH₃ at position 4 | Complex structure with anilide linkage |
| LogP (estimated) | ~1.8-2.2 | ~1.2 | ~3.0-3.5 |
| H-Bond Donors | 0 | 1 | 1 |
| H-Bond Acceptors | 2 | 3 | 3 |
| Primary Applications | Unknown, likely medicinal chemistry and synthetic intermediate | Antimicrobial, antioxidant | Immunomodulatory (approved drug) |
Research Directions
Synthesis Optimization
Future research might focus on developing efficient synthetic routes:
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Green chemistry approaches to minimize environmental impact
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Catalytic methods to enhance selectivity
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Continuous flow processes for industrial scale production
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Stereoselective synthesis if chiral centers are introduced
Biological Activity Screening
Comprehensive biological screening would provide valuable insights:
| Screening Type | Target/System | Expected Outcome | Rationale |
|---|---|---|---|
| Antimicrobial | Bacterial and fungal pathogens | Potential activity against select strains | Based on activity of similar fluorinated isoxazoles |
| Anticancer | Various cancer cell lines | Selective cytotoxicity possible | CF₃ group enhances membrane penetration and target binding |
| Anti-inflammatory | Inflammatory mediator assays | Possible inhibitory effects | Isoxazoles often exhibit anti-inflammatory properties |
| Enzyme inhibition | Metabolic enzymes | Structure-dependent inhibition | Electronic properties suitable for enzyme active site binding |
Structure-Activity Relationship Development
Systematic modification of the base structure could provide valuable information:
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Varying the position of the trifluoromethyl group
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Exploring alternative substituents at positions 3 and 4
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Creating a library of derivatives for comprehensive evaluation
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